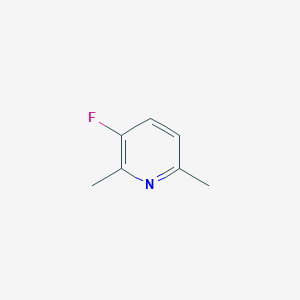

3-Fluoro-2,6-dimethylpyridine

Description

3-Fluoro-2,6-dimethylpyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and methyl groups at the 2- and 6-positions of the pyridine ring. This substitution pattern confers unique electronic and steric properties, making it valuable in coordination chemistry and pharmaceutical intermediates. The fluorine atom, being highly electronegative, withdraws electron density from the ring, enhancing reactivity toward electrophilic substitution and influencing metal-ligand interactions in coordination complexes .

Properties

IUPAC Name |

3-fluoro-2,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYHSUNUQGJTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719450 | |

| Record name | 3-Fluoro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-62-1 | |

| Record name | 3-Fluoro-2,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,6-dimethylpyridine can be achieved through several methods. One common approach involves the fluorination of 2,6-dimethylpyridine using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,6-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be employed.

Major Products Formed

Substitution: Formation of various substituted pyridines.

Oxidation: Formation of 2,6-dimethyl-3-fluoropyridine carboxylic acid.

Reduction: Formation of 3-fluoro-2,6-dimethylpiperidine.

Scientific Research Applications

3-Fluoro-2,6-dimethylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,6-dimethylpyridine involves its interaction with molecular targets through its fluorine atom and pyridine ring. The electron-withdrawing nature of the fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Differences

The table below compares 3-Fluoro-2,6-dimethylpyridine with structurally related pyridine derivatives, focusing on substituent positions and molecular properties:

Key Observations:

- Ring Distortion: In chromium carbonyl complexes, this compound exhibits shorter bond lengths (e.g., C2–C3: 1.38 Å) compared to non-fluorinated analogs like 2,6-dimethylpyridine (C2–C3: 1.40 Å), indicating greater ring distortion due to fluorine’s electronegativity .

- Reactivity: The fluorine atom in this compound directs electrophilic attacks to the 4-position, whereas 3-Amino-2,6-dimethylpyridine favors substitutions at the 5-position due to the electron-donating NH₂ group .

Pharmacological Relevance

- Fluorinated Derivatives : Compounds like 6-(2,6-Difluorophenyl)-3-fluoro-2-methylpyridine are used in drug synthesis due to their lipophilicity and bioavailability. The difluorophenyl moiety enhances binding to hydrophobic enzyme pockets .

- Amino vs. Fluoro Substitution: 3-Amino-2,6-dimethylpyridine is a precursor in antipsychotic drug synthesis, while fluorinated analogs are preferred in anticancer agents due to their metabolic stability .

Research Findings and Data Highlights

Bond Length Analysis in Metal Complexes (From )

| Bond | This compound Complex | 2,6-Dimethylpyridine Complex | Free Pyridine |

|---|---|---|---|

| C2–C3 | 1.38 Å | 1.40 Å | 1.39 Å |

| C3–C4 | 1.41 Å | 1.43 Å | 1.40 Å |

| N1–C2 | 1.35 Å | 1.36 Å | 1.34 Å |

Interpretation : Fluorine substitution induces subtle but significant bond shortening, altering metal-ligand interaction dynamics .

Biological Activity

3-Fluoro-2,6-dimethylpyridine is a fluorinated derivative of pyridine that has gained attention in medicinal chemistry due to its unique biological activity and potential pharmaceutical applications. This compound's structure features a fluorine atom at the 3-position and two methyl groups at the 2 and 6-positions of the pyridine ring, which significantly influences its chemical behavior and interactions with biological targets.

The molecular formula of this compound is CHFN. The presence of the electronegative fluorine atom alters the electronic properties of the molecule, enhancing its ability to form hydrogen bonds and interact with various biological receptors and enzymes. This modification often results in improved metabolic stability and altered pharmacokinetic properties compared to non-fluorinated counterparts.

Pharmacological Applications

-

Antimicrobial Activity :

- Research has demonstrated that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown high efficacy against Gram-positive bacteria such as Staphylococcus aureus .

- A study on pyridine-based sulfa drugs indicated that modifications at specific positions could enhance antibacterial activity .

-

Interaction with Biological Targets :

- The binding affinity of this compound to various receptors is influenced by its fluorine substitution. Fluorinated compounds are known to improve selectivity and potency in drug design .

- Studies suggest that the compound may interact with enzyme targets, potentially leading to enhanced therapeutic effects in conditions like bacterial infections or cancer .

- Toxicological Assessments :

Synthesis and Evaluation

A recent study focused on synthesizing various fluorinated pyridines, including this compound, and evaluating their biological activities. The synthesis involved several reaction pathways that optimized yield and purity. The biological evaluation highlighted significant antimicrobial activity against multiple pathogens .

Comparative Analysis

A comparative analysis of this compound with other fluorinated pyridines revealed distinct differences in reactivity and biological efficacy:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Fluoropyridine | Fluorine at position 2 | Different reactivity due to substitution pattern |

| 4-Fluoropyridine | Fluorine at position 4 | Exhibits distinct chemical behavior |

| 3-Bromo-6-fluoro-2,4-dimethylpyridine | Bromine at position 3 | Combines halogen effects with unique reactivity |

This table illustrates how variations in substituent positioning can lead to significant differences in pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.